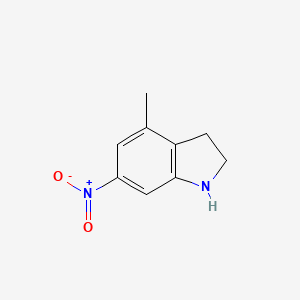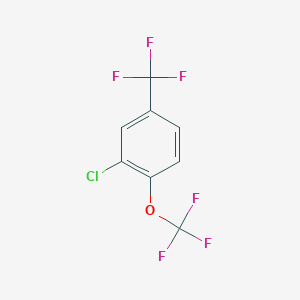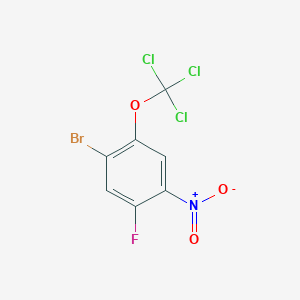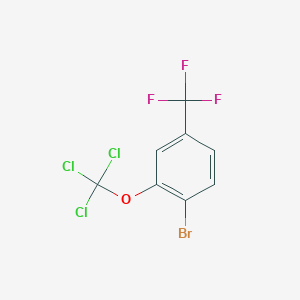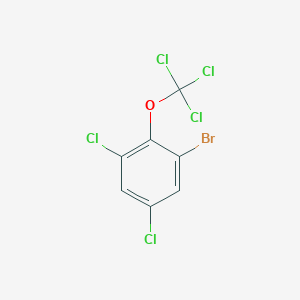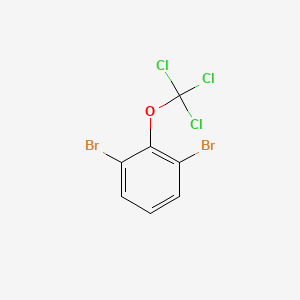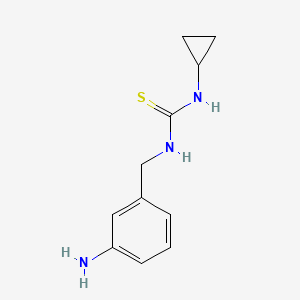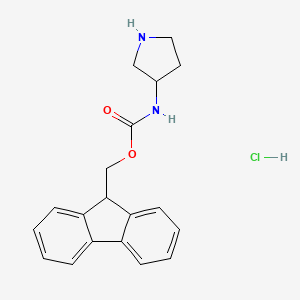
(9H-Fluoren-9-yl)methyl pyrrolidin-3-ylcarbamate hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. Researchers typically start with commercially available starting materials, such as fluorene derivatives and pyrrolidine. The specific synthetic route may vary, but it often includes protection, functionalization, and coupling reactions. Detailed protocols can be found in relevant literature .
Scientific Research Applications
Antimicrobial Activity
A series of 3-(9H-fluoren-9-yl)pyrrolidine-2,5-dione derivatives demonstrated significant inhibitory activity against Mycobacterium tuberculosis H37Rv strain and the enoyl acyl carrier protein reductase (InhA), a key enzyme in the mycobacteria cell wall's fatty acid biosynthesis pathway. This finding suggests potential applications in developing treatments for tuberculosis and multi-drug-resistant strains of the bacterium (Matviiuk et al., 2013).
Material Science Applications
Derivatives of fluoren-9-yl compounds have been explored for their photophysical properties, including mechanofluorochromism, where changes in emission colors are observed upon exposure to mechanical stimuli. This property is highly valuable for developing new materials for practical applications such as sensors and display technologies (Kuimov et al., 2020).
Synthetic Chemistry
Fluorene derivatives have been utilized in synthesizing highly selective sensors for detecting nitro compounds, metal cations, and amino acids. These compounds' sensitivity and selectivity highlight their potential in environmental monitoring, forensic science, and diagnostic applications (Han et al., 2020).
Polymer Science
Fluorene-based compounds have been incorporated into polymers to modify their electronic and photophysical properties. These modifications have implications for developing advanced materials in optoelectronics, including light-emitting diodes and photovoltaic devices. The structural versatility of these compounds allows for the fine-tuning of material properties to meet specific application needs (Zhao et al., 2013).
properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-pyrrolidin-3-ylcarbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2.ClH/c22-19(21-13-9-10-20-11-13)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18;/h1-8,13,18,20H,9-12H2,(H,21,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJZPPSRUIFDDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9H-Fluoren-9-yl)methyl pyrrolidin-3-ylcarbamate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



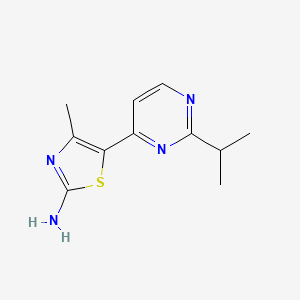
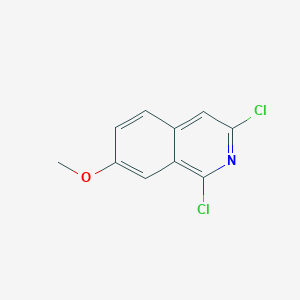
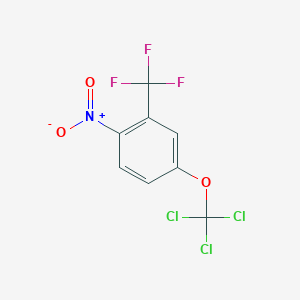
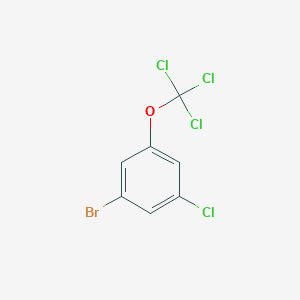
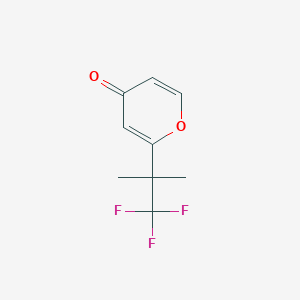
![2'-sec-Butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1403889.png)
![(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol](/img/structure/B1403890.png)
